4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide 4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 325978-73-2
VCID: VC4958795
InChI: InChI=1S/C23H27N3O4S2/c1-4-14-26(15-5-2)32(28,29)20-12-8-18(9-13-20)22(27)25-23-24-21(16-31-23)17-6-10-19(30-3)11-7-17/h6-13,16H,4-5,14-15H2,1-3H3,(H,24,25,27)
SMILES: CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Molecular Formula: C23H27N3O4S2
Molecular Weight: 473.61

4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

CAS No.: 325978-73-2

Cat. No.: VC4958795

Molecular Formula: C23H27N3O4S2

Molecular Weight: 473.61

* For research use only. Not for human or veterinary use.

4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide - 325978-73-2

Specification

CAS No. 325978-73-2
Molecular Formula C23H27N3O4S2
Molecular Weight 473.61
IUPAC Name 4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C23H27N3O4S2/c1-4-14-26(15-5-2)32(28,29)20-12-8-18(9-13-20)22(27)25-23-24-21(16-31-23)17-6-10-19(30-3)11-7-17/h6-13,16H,4-5,14-15H2,1-3H3,(H,24,25,27)
Standard InChI Key JPZUHTMEPFTIFO-UHFFFAOYSA-N
SMILES CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC

Introduction

Synthesis

The synthesis of 4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide would likely involve several steps:

  • Preparation of the Thiazole Moiety: This could involve the reaction of a suitable aldehyde with thiourea or a similar reagent to form the thiazole ring. For example, the synthesis of 4-(4-bromophenyl)thiazol-2-amine involves refluxing p-bromoacetophenone with thiourea and iodine .

  • Introduction of the Methoxyphenyl Group: This might involve a substitution reaction where a halogenated thiazole is reacted with a methoxyphenyl group.

  • Formation of the Benzamide Moiety: This could involve the reaction of a benzoyl chloride with an amine.

  • Introduction of the Dipropylsulfamoyl Group: This might involve the reaction of a benzamide derivative with a dipropylsulfamoyl chloride or a similar reagent.

Potential Biological Activities

Given the components of this compound, it may exhibit biological activities similar to those of related compounds. For example, thiazole derivatives have shown antimicrobial and anticancer properties . The sulfamoyl group is also known for its role in various pharmaceuticals, potentially contributing to biological activity.

Characterization

Characterization of 4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide would involve spectroscopic methods such as NMR (nuclear magnetic resonance) and IR (infrared spectroscopy) to confirm its structure. Elemental analysis could also be used to verify the composition.

Data Tables

Due to the lack of specific data on this compound, we can create a hypothetical table based on related compounds:

PropertyValueMethod
Molecular WeightCalculated based on formulaElemental Analysis
Melting PointDetermined experimentallyDifferential Scanning Calorimetry (DSC)
SolubilityTested in various solventsSolubility Assays
NMR DataRecorded using 1H and 13C NMRSpectroscopy
IR DataRecorded using FTIRSpectroscopy

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator